molecular formula C18H22O2 B14699589 naphthalen-2-yl 2-propylpentanoate CAS No. 22632-67-3

naphthalen-2-yl 2-propylpentanoate

Cat. No.: B14699589
CAS No.: 22632-67-3
M. Wt: 270.4 g/mol
InChI Key: PXPNERUCNUNRQX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-propylpentanoate is an ester derivative featuring a naphthalene moiety linked via an oxygen atom to the 2-propylpentanoate group. The naphthalene core imparts aromaticity and planar rigidity, while the ester group contributes to polarity and reactivity, making it a candidate for applications in materials science or pharmaceuticals .

Properties

CAS No.

22632-67-3

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

naphthalen-2-yl 2-propylpentanoate

InChI

InChI=1S/C18H22O2/c1-3-7-15(8-4-2)18(19)20-17-12-11-14-9-5-6-10-16(14)13-17/h5-6,9-13,15H,3-4,7-8H2,1-2H3

InChI Key

PXPNERUCNUNRQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 2-propylpentanoate typically involves the esterification of naphthalen-2-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-propylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: The major product is 2-propylpentanoic acid.

    Reduction: The major products are naphthalen-2-yl methanol and 2-propylpentanol.

    Substitution: Depending on the substituent, various substituted naphthalenes can be formed.

Scientific Research Applications

Naphthalen-2-yl 2-propylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 2-propylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and 2-propylpentanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates

Structural Features: These compounds integrate a naphthalen-2-yl group into a cyclohexene ring system with an ester functionality. Synthesis: Prepared via sodium ethoxide-catalyzed Claisen-Schmidt condensation between ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones under reflux (70–80°C) in ethanol. Recrystallization from ethanol yields pure products, though exact yields are unspecified . Key Differences: The cyclohexene ring introduces steric constraints absent in naphthalen-2-yl 2-propylpentanoate, likely affecting solubility and reactivity.

2-Hydroxy-3-phenoxypropyl 2-Propylpentanoate (Compound 7)

Structural Features: This regioisomeric ester pair shares the 2-propylpentanoate group but substitutes naphthalene with a phenoxy-hydroxypropyl chain. The hydroxyl group enables hydrogen bonding, altering polarity. Synthesis: Catalyzed by FeCl₃+DMAP or TBAB, yielding 75% and 74% respectively, with regioisomer ratios favoring isomer a (4.46:1 and 4.64:1). The use of Lewis acids (FeCl₃) suggests possible Brønsted acid catalysis pathways distinct from naphthalen-2-yl derivatives .

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

Structural Features: An ionic compound with a naphthalen-2-ylmethyl group attached to an isothiouronium cation. The planar naphthalene core (deviation ≤0.039 Å) and charge-assisted N–H⋯Br hydrogen bonds stabilize its monoclinic (P21/c) crystal lattice. Synthesis: Formed via reaction of thiourea with 2-(bromomethyl)naphthalene in methanol. The ionic nature contrasts sharply with neutral esters like this compound. Key Differences: Ionic interactions dominate packing here, whereas van der Waals forces and dipole interactions would govern the ester’s solid-state behavior. The absence of an ester group limits direct functional comparability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Features Synthesis Conditions Yield/Regioselectivity Key Properties
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate Cyclohexene ring, enone, aryl groups NaOEt, ethanol reflux, 1–3 h Not specified High conjugation, thermal stability
2-Hydroxy-3-phenoxypropyl 2-propylpentanoate Phenoxy-hydroxypropyl, ester FeCl₃+DMAP or TBAB, RT 75%, 4.46:1 ratio Polar, H-bonding capable
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide Ionic, N–H⋯Br bonds Thiourea + 2-(bromomethyl)naphthalene Crystalline from MeOH Monoclinic packing, planar naphthalene
This compound (hypothetical) Naphthalene, linear ester chain Likely esterification Predicted high lipophilicity, moderate polarity

Research Findings and Implications

  • Synthetic Flexibility : Naphthalen-2-yl esters can be synthesized via diverse routes (e.g., Claisen-Schmidt condensation, acid-catalyzed esterification), though catalyst choice (e.g., FeCl₃ vs. TBAB) significantly impacts regioselectivity and yield .
  • Applications: Neutral esters (e.g., this compound) may serve as plasticizers or bioactive intermediates, while ionic analogs (e.g., isothiouronium salts) are better suited for crystal engineering or ion-exchange materials.

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